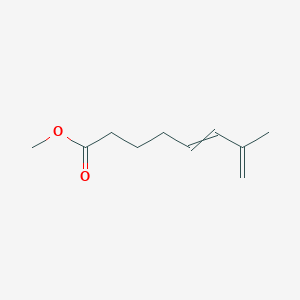![molecular formula C20H36SSi4 B12576172 {[3,5-Bis(trimethylsilyl)thiene-2,4-diyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) CAS No. 188717-01-3](/img/structure/B12576172.png)
{[3,5-Bis(trimethylsilyl)thiene-2,4-diyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[3,5-Bis(trimethylsilyl)thiene-2,4-diyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) is a complex organosilicon compound characterized by the presence of multiple trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications . The compound’s structure includes a thiene ring, which is a sulfur-containing heterocycle, and ethyne (acetylene) linkages, contributing to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[3,5-Bis(trimethylsilyl)thiene-2,4-diyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) typically involves the use of trimethylsilyl-substituted precursors. One common method is the reaction of 5,5′-diiodo-2,2′-bithiophene with trimethylsilylacetylene in the presence of a palladium catalyst and a base such as diisopropylamine . The reaction is carried out under an inert atmosphere, usually argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
{[3,5-Bis(trimethylsilyl)thiene-2,4-diyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The thiene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ethyne linkages can be reduced to form alkenes or alkanes.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiene ring can yield sulfoxides or sulfones, while reduction of the ethyne linkages can produce alkenes or alkanes .
科学的研究の応用
{[3,5-Bis(trimethylsilyl)thiene-2,4-diyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) has several applications in scientific research:
作用機序
The mechanism of action of {[3,5-Bis(trimethylsilyl)thiene-2,4-diyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) involves its interaction with molecular targets through its trimethylsilyl groups and ethyne linkages. These interactions can lead to the formation of non-covalent bonds with enzymes and receptors, influencing various biological pathways . The compound’s large molecular volume and chemical inertness also play a role in its biological activity .
類似化合物との比較
Similar Compounds
- {[3,5-Bis(trimethylsilyl)thiene-2,4-diyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)
- {[3,5-Bis(trimethylsilyl)benzene-2,4-diyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)
- {[3,5-Bis(trimethylsilyl)pyridine-2,4-diyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)}
Uniqueness
The uniqueness of {[3,5-Bis(trimethylsilyl)thiene-2,4-diyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) lies in its combination of a thiene ring with ethyne linkages and multiple trimethylsilyl groups. This structure imparts unique chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .
特性
CAS番号 |
188717-01-3 |
|---|---|
分子式 |
C20H36SSi4 |
分子量 |
420.9 g/mol |
IUPAC名 |
trimethyl-[4-trimethylsilyl-3,5-bis(2-trimethylsilylethynyl)thiophen-2-yl]silane |
InChI |
InChI=1S/C20H36SSi4/c1-22(2,3)15-13-17-19(24(7,8)9)18(14-16-23(4,5)6)21-20(17)25(10,11)12/h1-12H3 |
InChIキー |
ISKBEKGCZMSKHA-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC1=C(SC(=C1[Si](C)(C)C)C#C[Si](C)(C)C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1,7-Dioxaspiro[5.5]undecane, 2-methyl-8-propyl-, (2S,6R,8S)-](/img/structure/B12576137.png)

![N,N-Bis(4-bromophenyl)-4'-ethenyl[1,1'-biphenyl]-4-amine](/img/structure/B12576149.png)
![Silane, [[3-(3-fluorophenyl)-1-cyclohexen-1-yl]oxy]trimethyl-](/img/structure/B12576160.png)



![N-[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]glycyl-L-phenylalanine](/img/structure/B12576183.png)
